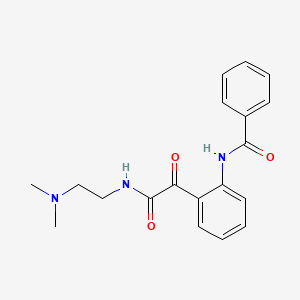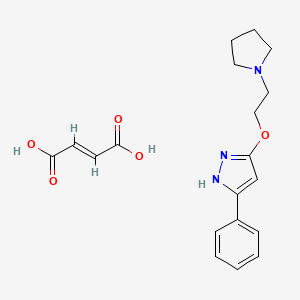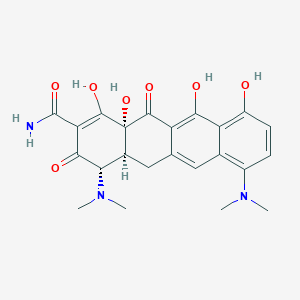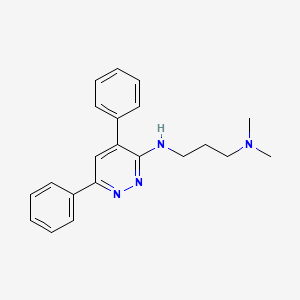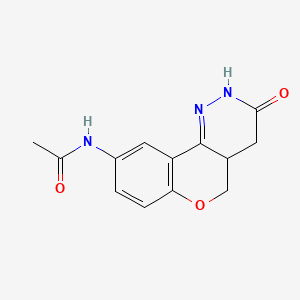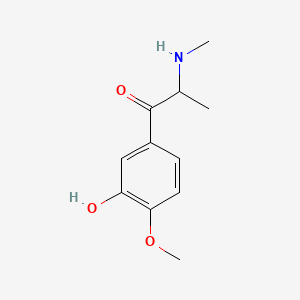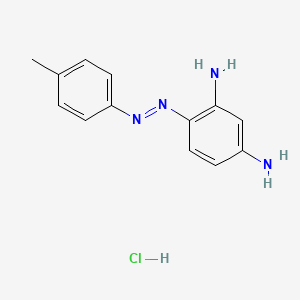
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline (p-toluidine) to form the diazonium salt. This is achieved by reacting p-toluidine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,3-benzenediamine in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors equipped with temperature control systems to maintain the required low temperatures during the diazotization step. The final product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction of the azo group results in the formation of 1,3-benzenediamine and 4-methyl aniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride primarily involves its ability to form stable azo bonds, which impart color to the compound. The azo group (N=N) can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a marker or stain.
相似化合物的比较
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the azo group, making it less effective as a dye.
1,3-Benzenediamine, 4-methoxy-: Contains a methoxy group instead of a methyl group, leading to different chemical properties and applications.
1,4-Benzenediamine: Another isomer with different substitution patterns, affecting its reactivity and uses.
Uniqueness
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific azo linkage, which imparts distinct color properties and makes it highly valuable in dyeing applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial settings.
属性
CAS 编号 |
68936-12-9 |
|---|---|
分子式 |
C13H15ClN4 |
分子量 |
262.74 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-2-5-11(6-3-9)16-17-13-7-4-10(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H |
InChI 键 |
YJLIUBQXZMOLOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


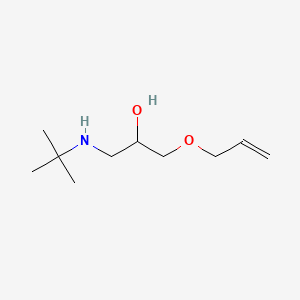

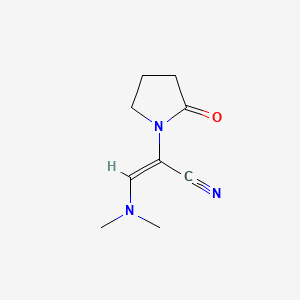
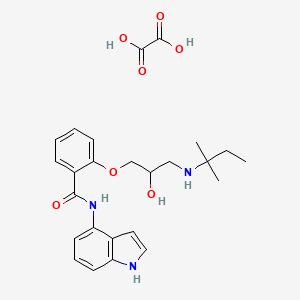
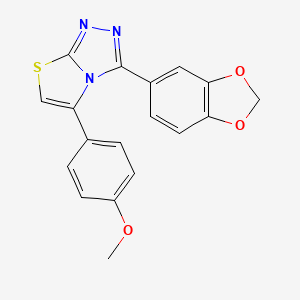
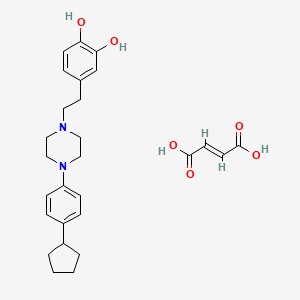
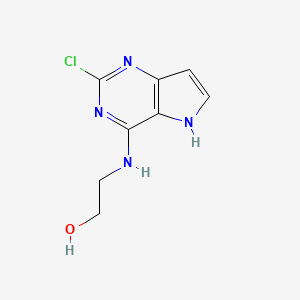
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
